

An In-depth Technical Guide to Pigment Yellow 139 (CAS 36888-99-0)

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Compound of Interest

Compound Name: PIGMENT YELLOW 139

Cat. No.: B1584003

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical methodologies related to **Pigment Yellow 139** (C.I. 56298), an organic pigment from the isoindoline class.

Chemical and Physical Properties

Pigment Yellow 139, with the CAS number 36888-99-0, is a yellow-orange organic compound valued for its excellent light and weather resistance.^{[1][2]} It is classified as a derivative of isoindoline.^{[2][3]} The solid pigment is virtually insoluble in most solvents.^{[3][4]}

Identification

Identifier	Value
CAS Number	36888-99-0[2]
C.I. Name	Pigment Yellow 139[1]
C.I. Number	56298[1]
EINECS Number	253-256-2[1]
IUPAC Name	5,5'-(1H-Isoindole-1,3(2H)-diylidene)di(1,3-diazinane-2,4,6-trione)[3]
Molecular Formula	C ₁₆ H ₉ N ₅ O ₆ [3]
Molecular Weight	367.27 g/mol [5]
Chemical Class	Isoindoline[1]

Physicochemical Data

The following table summarizes the key physicochemical data for **Pigment Yellow 139**. Values can vary slightly between different commercial grades and measurement techniques.

Property	Value
Appearance	Yellow to orange powder/solid[3][6]
Melting Point	> 200 °C[6]; > 460 °C[7]
Density	1.41 - 1.742 g/cm ³ [3][8]
Bulk Density	~310 kg/m ³ [6]
pH Value	4.0 - 7.5[6][9]
Oil Absorption	35 - 69 g/100g [1][9]
Specific Surface Area	22 - 55 m ² /g[1][10]
Water Solubility	Insoluble[8]; 2.9 µg/L at 25 °C[7]
Organic Solubility	Soluble in some organic solvents, glycol esters, and polycarboxylic acids[5][11]
Maximum Absorption (λ _{max})	595 nm[5][11]

Resistance and Fastness Properties

Pigment Yellow 139 exhibits high stability, making it suitable for demanding applications such as automotive and industrial coatings.[4][12]

Property	Rating/Value
Heat Stability	250 - 260 °C in HDPE[9][13]
Light Fastness (Masstone)	8 (on a scale of 1-8)[1][13]
Light Fastness (Tint)	7 - 8 (on a scale of 1-8)[13]
Weather Fastness	Excellent[1]
Migration Resistance	5 (on a scale of 1-5)[1]
Acid Resistance	5 (on a scale of 1-5)[1]
Alkali Resistance	5 (on a scale of 1-5)[1]
Solvent Resistance (Ethanol, MEK, etc.)	5 (on a scale of 1-5, Excellent)[12]

Experimental Protocols

Detailed experimental data for **Pigment Yellow 139** is often proprietary. However, the determination of its key properties generally follows standardized methodologies.

Synthesis of Pigment Yellow 139

The synthesis is a multi-step process involving the formation of an intermediate followed by condensation.^{[3][4]}

- **Preparation of 1,3-Diiminoisoindoline:** Phthalonitrile is reacted with ammonia or ammonia water in the presence of a catalyst (e.g., potassium carbonate) and an organic solvent (e.g., isopropanol).^{[7][14]} The reaction mixture is heated to approximately 40-60°C for several hours.^[7]
- **Condensation Reaction:** The resulting 1,3-diiminoisoindoline is then condensed with barbituric acid in an acidic medium (e.g., a mixture of formic and sulfuric acid) to form the crude pigment.^[14]
- **Pigmentation:** The crude product undergoes a finishing or "pigmentation" step, which may involve solvent treatment or high-temperature filtration to achieve the desired crystal size, particle distribution, and application properties.^{[14][15]}

Determination of Melting Point (General Protocol)

The high melting point of this pigment requires specialized apparatus. A general method is described below.^{[5][16]}

- **Sample Preparation:** A small amount of the dry pigment powder is finely ground and packed into a capillary tube to a height of 2-3 mm.^[17]
- **Apparatus:** A digital melting point apparatus with a heated metal block (e.g., Mel-Temp) or a Thiele tube with a high-temperature oil bath is used.^[5]
- **Heating:** The apparatus is heated rapidly to a temperature approximately 20°C below the expected melting point.^[16] The heating rate is then reduced to 1-2°C per minute.^[5]

- **Measurement:** The temperature at which the first droplet of liquid is observed and the temperature at which the sample is completely molten are recorded. This range is reported as the melting point.^{[5][17]} For a pure substance, this range is typically narrow.^[16]

Determination of Lightfastness (ASTM D4303)

The lightfastness of pigments is a critical parameter, often evaluated using accelerated weathering tests according to ASTM standards.^{[8][11]}

- **Sample Preparation:** The pigment is dispersed into a specific vehicle (e.g., acrylic emulsion, oil). This paint is then applied uniformly onto a substrate and allowed to dry/cure completely. A portion of each sample is masked to serve as an unexposed reference.
- **Exposure:** Samples are exposed to a controlled light source that simulates indoor daylight filtered through window glass. Common apparatus includes:
 - **Xenon-Arc Chamber (Test Method C):** This is a widely used method where specimens are exposed to a filtered xenon-arc lamp under controlled conditions of irradiance (e.g., 0.35 W/m²/nm at 340 nm), temperature, and humidity (e.g., 55 ± 5 %).^[11] The total radiant exposure is typically specified, for instance, 1260 MJ/m².^[11]
 - **Fluorescent Lamp Apparatus (Test Method B/D):** Utilizes specific fluorescent lamps to simulate indoor lighting.^[6]
- **Evaluation:** After the exposure period, the color of the exposed portion of the sample is compared to the unexposed (masked) portion.
- **Color Difference Calculation:** The color difference (ΔE_{ab}) is measured using a spectrophotometer or colorimeter and calculated using the CIE 1976 Lab color difference equation.^[8]
- **Lightfastness Rating:** The pigment is assigned to a lightfastness category (e.g., ASTM Category I for excellent) based on the magnitude of the color change (ΔE^*_{ab}).^[8]

Biological Activity and Signaling Pathways

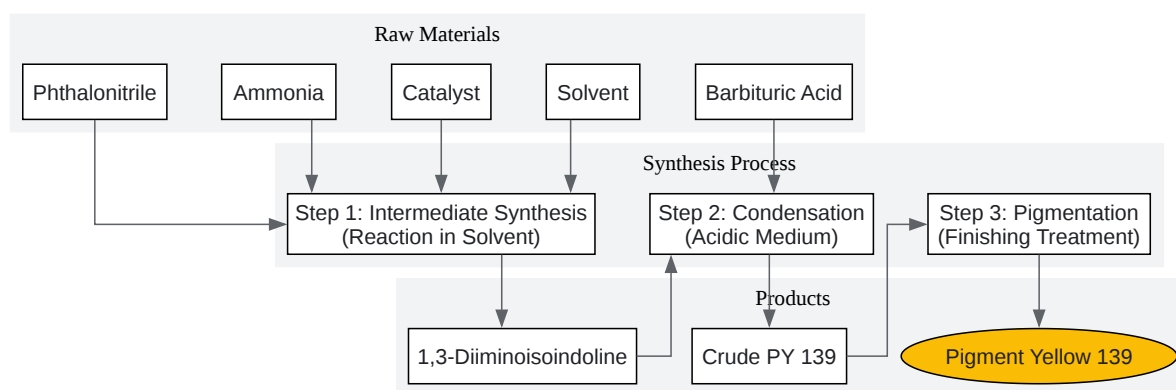
As an industrial pigment, **Pigment Yellow 139** is not designed for pharmaceutical applications and there is no scientific literature detailing its involvement in specific biological signaling pathways. Some suppliers market the compound as a "biological dye and indicator," which suggests potential use in laboratory staining, but specific applications are not well-documented. [\[14\]](#)[\[18\]](#)

The core chemical structure, isoindoline, is found in a number of natural products and clinically approved drugs that exhibit a wide range of pharmacological activities.[\[19\]](#)[\[20\]](#) These drugs are used for indications including inflammation, hypertension, and cancer.[\[20\]](#) However, the biological activity of these molecules is highly dependent on the specific functional groups attached to the isoindoline scaffold. The structure of **Pigment Yellow 139** is distinct from these therapeutic agents, and its biological properties cannot be inferred from them.

Visualizations

Synthesis Workflow

The following diagram illustrates the general manufacturing process for **Pigment Yellow 139**.

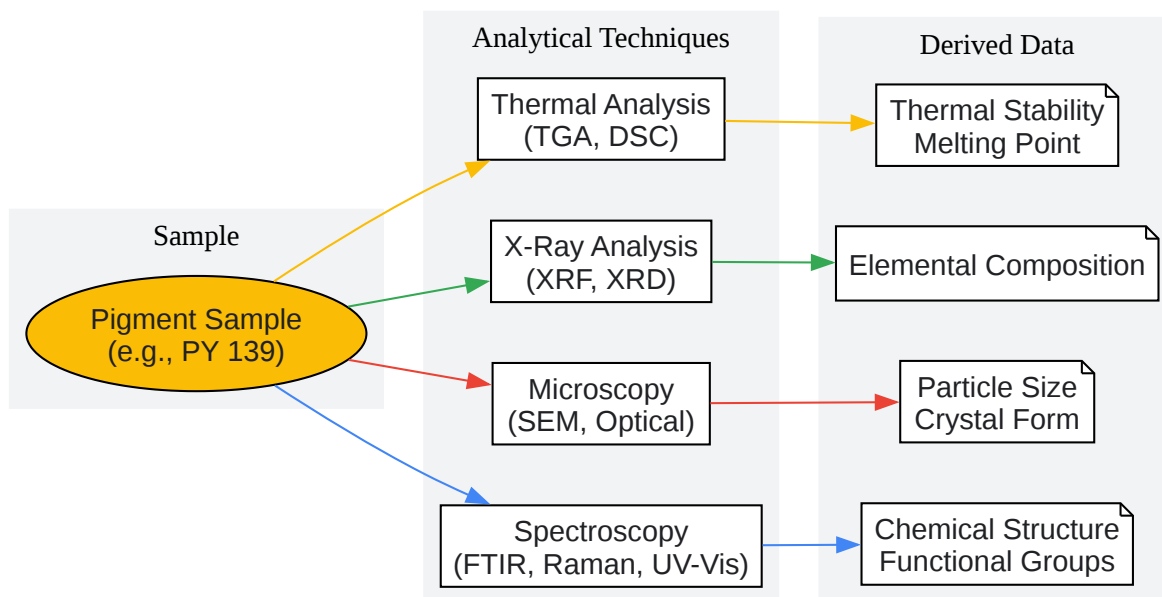


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General Synthesis Workflow for **Pigment Yellow 139**.

Pigment Characterization Workflow

This diagram outlines a typical workflow for the analytical characterization of an organic pigment.



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General Experimental Workflow for Pigment Characterization.

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